Dimethyl azelate

Catalog No.
S601586
CAS No.
1732-10-1
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl azelate

CAS Number

1732-10-1

Product Name

Dimethyl azelate

IUPAC Name

dimethyl nonanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3

InChI Key

DRUKNYVQGHETPO-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCC(=O)OC

Synonyms

Azelaic Acid Dimethyl Ester; Nonanedioic Acid Dimethyl Ester; Dimethyl Azelate; Dimethyl Nonane-1,9-dioate; Dimethyl Nonanedioate; Methyl Azelate; NSC 59040

Canonical SMILES

COC(=O)CCCCCCCC(=O)OC

Antimicrobial Properties

Dimethyl azelate has been investigated for its potential to inhibit the growth of certain bacteria. Studies have shown effectiveness against mutant strains of Bacillus anthracis (anthrax) and Clostridium botulinum (botulism) when applied topically.[Source: ] However, further research is needed to determine its efficacy against other bacterial strains and its suitability for clinical applications.

Anti-inflammatory Effects

Research suggests that dimethyl azelate may possess anti-inflammatory properties. It has been shown to inhibit polymorphonuclear leukocytes (PMNs), which are immune cells involved in inflammatory responses. This finding suggests that dimethyl azelate might be beneficial in treating acute respiratory distress syndrome (ARDS), a condition characterized by excessive inflammation in the lungs. [Source: ] However, more research is necessary to fully understand its potential therapeutic role in ARDS and other inflammatory conditions.

Dimethyl azelate, also known as nonanedioic acid dimethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.2741 g/mol. It is a clear, colorless liquid that is categorized as a fatty acid methyl ester. The compound features two methoxycarbonyl groups replacing the carboxylic acid groups of azelaic acid, which contributes to its unique properties and applications in various fields .

Typical of esters, including hydrolysis, transesterification, and reduction.

  • Hydrolysis: In the presence of water and an acid or base catalyst, dimethyl azelate can be hydrolyzed to yield azelaic acid and methanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group in dimethyl azelate with another alcohol, producing different esters.
  • Reduction: Dimethyl azelate can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride .

Dimethyl azelate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of azelaic acid with methanol in the presence of an acid catalyst. This reaction typically requires heating to drive the reaction to completion.
  • Transesterification: Another method involves transesterifying a suitable fatty acid methyl ester with methanol.
  • Direct Methylation: This method uses methylating agents such as dimethyl sulfate or methyl iodide on azelaic acid under basic conditions .

Dimethyl azelate finds applications in various industries:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: Potential use in drug formulations due to its fatty acid structure.
  • Industrial Uses: Serves as a plasticizer and solvent in polymer chemistry.
  • Flavoring and Fragrance: Utilized for its pleasant odor in flavoring agents and perfumes .

Dimethyl azelate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Dimethyl sebacateC₁₂H₂₂O₄Contains a longer carbon chain (dodecanedioic acid)
Dimethyl adipateC₈H₁₄O₄Derived from adipic acid; shorter carbon chain
Dimethyl malonateC₆H₁₀O₄Contains a shorter carbon chain (malonic acid)
Dimethyl succinateC₆H₁₀O₄Derived from succinic acid; shorter carbon chain

Uniqueness of Dimethyl Azelate

Dimethyl azelate is unique due to its intermediate chain length between that of dimethyl adipate and dimethyl sebacate, which may influence its physical properties and applications in formulations compared to other similar compounds. Its specific structure allows for distinct interactions within biological systems and industrial processes .

XLogP3

2.5

UNII

29185K7OEI

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 86 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1732-10-1

Wikipedia

Dimethyl azelate

General Manufacturing Information

Nonanedioic acid, 1,9-dimethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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